molecular formula C16H16N4O5 B13809677 2,4,6(3H)-Pteridinetrione, 7-(2,5-dimethoxyphenyl)-1,5-dihydro-1,3-dimethyl-

2,4,6(3H)-Pteridinetrione, 7-(2,5-dimethoxyphenyl)-1,5-dihydro-1,3-dimethyl-

Cat. No.: B13809677
M. Wt: 344.32 g/mol
InChI Key: SWJFHUUKCFEGSI-UHFFFAOYSA-N
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Description

2,4,6(3H)-Pteridinetrione, 7-(2,5-dimethoxyphenyl)-1,5-dihydro-1,3-dimethyl- is a complex organic compound that belongs to the class of pteridines. Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring. This specific compound is characterized by the presence of a 2,5-dimethoxyphenyl group and two methyl groups attached to the nitrogen atoms in the pteridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6(3H)-Pteridinetrione, 7-(2,5-dimethoxyphenyl)-1,5-dihydro-1,3-dimethyl- typically involves a multi-step process. One common method starts with the formation of a chalcone derivative using Claisen–Schmidt condensation. This is followed by a Michael addition of the formed chalcone with 1,3-dimethylbarbituric acid . The reaction conditions often involve the use of triethylamine (TEA) as a Lewis base catalyst and ammonium chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for scale-up and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

2,4,6(3H)-Pteridinetrione, 7-(2,5-dimethoxyphenyl)-1,5-dihydro-1,3-dimethyl- can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield different pteridine derivatives, while substitution reactions could introduce new functional groups into the molecule .

Scientific Research Applications

2,4,6(3H)-Pteridinetrione, 7-(2,5-dimethoxyphenyl)-1,5-dihydro-1,3-dimethyl- has several scientific research applications:

Mechanism of Action

The mechanism by which 2,4,6(3H)-Pteridinetrione, 7-(2,5-dimethoxyphenyl)-1,5-dihydro-1,3-dimethyl- exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,4,6(3H)-Pteridinetrione, 7-(2,5-dimethoxyphenyl)-1,5-dihydro-1,3-dimethyl- apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the 2,5-dimethoxyphenyl group and the two methyl groups on the nitrogen atoms significantly influence its reactivity and interactions with biological molecules .

Properties

Molecular Formula

C16H16N4O5

Molecular Weight

344.32 g/mol

IUPAC Name

7-(2,5-dimethoxyphenyl)-1,3-dimethyl-5H-pteridine-2,4,6-trione

InChI

InChI=1S/C16H16N4O5/c1-19-13-12(15(22)20(2)16(19)23)18-14(21)11(17-13)9-7-8(24-3)5-6-10(9)25-4/h5-7H,1-4H3,(H,18,21)

InChI Key

SWJFHUUKCFEGSI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=O)C(=N2)C3=C(C=CC(=C3)OC)OC

Origin of Product

United States

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